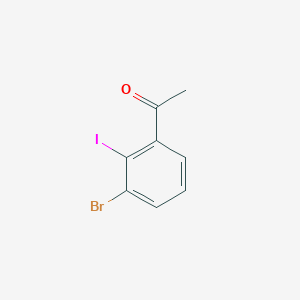

1-(3-Bromo-2-iodophenyl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6BrIO |

|---|---|

Molecular Weight |

324.94 g/mol |

IUPAC Name |

1-(3-bromo-2-iodophenyl)ethanone |

InChI |

InChI=1S/C8H6BrIO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 |

InChI Key |

BWQDZCSHXBLPDC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)Br)I |

Origin of Product |

United States |

Mechanistic Organic Chemistry and Reactivity Profiles of 1 3 Bromo 2 Iodophenyl Ethanone

Reactivity of the Carbonyl Group

The carbonyl group (C=O) is intrinsically polar, with the carbon atom bearing a partial positive charge and the oxygen a partial negative charge. This makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. In 1-(3-bromo-2-iodophenyl)ethanone, the electron-withdrawing nature of the bromo and iodo substituents on the phenyl ring is expected to enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic attack compared to unsubstituted acetophenone (B1666503). libretexts.org

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. ncert.nic.inlibretexts.org The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate after the rehybridization of the carbon from sp² to sp³. libretexts.orglibretexts.org For halogenated acetophenones, the general mechanism proceeds with the nucleophile adding to the carbonyl carbon, followed by protonation of the resulting alkoxide ion to yield an alcohol. libretexts.orgmasterorganicchemistry.com

The reactivity of aldehydes and ketones in nucleophilic addition reactions is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones because they have a less sterically hindered carbonyl group and the carbonyl carbon is more electrophilic. ncert.nic.inyoutube.com The presence of electron-withdrawing groups, such as the halogens in this compound, increases the partial positive charge on the carbonyl carbon, making it a better electrophile and thus more susceptible to nucleophilic attack. masterorganicchemistry.com

Table 1: General Nucleophilic Addition Reactions

| Nucleophile | Product Type | Reversibility |

|---|---|---|

| Hydride (e.g., from NaBH₄, LiAlH₄) | Alcohol | Irreversible masterorganicchemistry.com |

| Organometallics (e.g., Grignard, Organolithium) | Alcohol | Irreversible masterorganicchemistry.com |

| Cyanide (e.g., from HCN/base) | Cyanohydrin | Reversible ncert.nic.inmasterorganicchemistry.com |

| Water (acid or base catalyzed) | Hydrate (Gem-diol) | Reversible youtube.com |

| Alcohols (acid catalyzed) | Acetal/Ketal | Reversible ncert.nic.in |

| Amines and Derivatives | Imine/Enamine | Reversible ncert.nic.in |

Stereoelectronic effects are crucial in determining the trajectory of a nucleophilic attack on a carbonyl group, influencing the stereochemical outcome of the reaction. youtube.com When a nucleophile attacks a ketone, it typically does so at an angle of approximately 107° relative to the carbonyl bond, known as the Bürgi-Dunitz trajectory. This approach allows for optimal overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the carbonyl's π* lowest unoccupied molecular orbital (LUMO). acs.org

For cyclic ketones like substituted cyclohexanones, the incoming nucleophile's size can dictate whether it adds from the axial or equatorial face, leading to different product stereoisomers. youtube.com While this compound is not cyclic, the principle of minimizing steric hindrance and optimizing orbital overlap governs the reaction pathway. The bulky 3-bromo-2-iodophenyl group will sterically influence the approach of the nucleophile to the carbonyl carbon.

While many carbonyl reductions, such as those with sodium borohydride, proceed via a two-electron nucleophilic addition of a hydride ion, some reactions can occur through a single electron transfer (SET) mechanism. libretexts.org In an SET process, an electron is transferred from a reducing agent (often an alkali metal) to the carbonyl compound, generating a radical anion known as a ketyl. libretexts.org This intermediate is highly reactive and can undergo various subsequent reactions. nih.gov

The formation of a ketyl radical anion from a carbonyl compound is a key step in reactions like the pinacol (B44631) coupling and Birch reduction. libretexts.org The potential for a compound like this compound to undergo SET reduction would depend on its reduction potential. The presence of electron-withdrawing halogen atoms could make the molecule more susceptible to accepting an electron. The process generally involves the transfer of a single electron to the carbonyl group, which can be facilitated by metals or photoredox catalysts, leading to radical intermediates. nih.govacs.org

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) of ketones are acidic and can be removed by a base to form a resonance-stabilized anion called an enolate. masterorganicchemistry.comyoutube.com Enolates are excellent nucleophiles and are central to many carbon-carbon bond-forming reactions. masterorganicchemistry.com The formation of an enolate from this compound would involve the deprotonation of its methyl group.

For unsymmetrical ketones that have α-hydrogens on two different carbons, the issue of regioselectivity arises, leading to the potential formation of two different enolates: the kinetic and the thermodynamic enolate. stackexchange.combham.ac.uk

Kinetic Enolate: Forms faster and results from the removal of the most accessible (least sterically hindered) proton. It is favored by strong, bulky, non-nucleophilic bases (like LDA), low temperatures, and aprotic solvents. stackexchange.comegyankosh.ac.inresearchgate.net

Thermodynamic Enolate: Is more stable (usually corresponding to the more substituted double bond) and is favored under conditions that allow for equilibration. These conditions include weaker bases, higher temperatures, and protic solvents. stackexchange.comegyankosh.ac.inresearchgate.net

Since this compound has only one type of α-hydrogen (on the methyl group), deprotonation will lead to a single enolate regioisomer, thus simplifying its subsequent reactions.

Table 2: Conditions for Enolate Formation Control

| Factor | Kinetic Control Favored | Thermodynamic Control Favored |

|---|---|---|

| Base | Strong, bulky (e.g., LDA) egyankosh.ac.inresearchgate.net | Weaker (e.g., NaOEt, NaOH) stackexchange.com |

| Temperature | Low (e.g., -78 °C) stackexchange.com | Higher (e.g., Room Temp or above) stackexchange.com |

| Solvent | Aprotic (e.g., THF, Et₂O) bham.ac.uk | Protic (e.g., EtOH) stackexchange.combham.ac.uk |

| Reaction Time | Short | Long (allows for equilibration) |

While enolates render the α-carbon nucleophilic, halogenation of the α-carbon transforms it into an electrophilic center. youtube.com An α-halo ketone, such as the brominated derivative of this compound, becomes susceptible to Sₙ2 reactions. youtube.comlibretexts.org The α-halogen is exceptionally reactive in Sₙ2 displacement reactions due to the electron-withdrawing effect of the adjacent carbonyl group. libretexts.org This allows for the synthesis of a variety of α-substituted ketones by reacting the α-halo ketone with various nucleophiles. youtube.comfiveable.me For instance, reacting an α-bromo ketone with nucleophiles like cyanide or azide (B81097) can introduce new functional groups at the α-position. youtube.com

The α-halogenation of ketones like this compound can be achieved under acidic conditions. libretexts.org The reaction proceeds through an enol intermediate, which, being nucleophilic, attacks the halogen (e.g., Br₂). libretexts.orgfiveable.me

Enolate Chemistry and Alpha-Substitution Reactions

Reactivity of the Aryl Halide Moieties

The presence of two different halogen atoms, bromine and iodine, on the aromatic ring of this compound imparts distinct and selective reactivity to the molecule. The carbon-iodine (C-I) and carbon-bromine (C-Br) bonds exhibit different characteristics in terms of bond strength, polarizability, and leaving group ability, which can be exploited for selective functionalization.

The ability of bromine and iodine to function as leaving groups from the aryl ring is highly dependent on the reaction mechanism. In traditional nucleophilic aromatic substitution (SNAr) reactions, the trend for leaving group ability is often counter-intuitive compared to aliphatic substitutions (SN1/SN2). For SNAr, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex). libretexts.orglibretexts.org The leaving group's ability to stabilize this intermediate and the rate at which it departs in the subsequent, faster step determines its effectiveness. In many activated systems, the leaving group order is F > Cl > Br > I. libretexts.orgnih.gov This is because the high electronegativity of the halogen polarizes the C-X bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. libretexts.orgyoutube.com

However, in the context of transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, the reactivity order is dictated by the energy of the carbon-halogen bond. The mechanism involves an oxidative addition step where the palladium catalyst inserts into the C-X bond. This step is typically rate-limiting, and its facility is inversely related to the C-X bond dissociation energy. harvard.edu The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage. Consequently, iodine is a much better leaving group than bromine in these synthetically crucial reactions.

This differential reactivity allows for selective transformations, where the C-I bond can be functionalized while leaving the C-Br bond intact for subsequent reactions.

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies

| Bond | Average Bond Energy (kJ/mol) |

|---|---|

| C-I | ~240 |

| C-Br | ~280 |

| C-Cl | ~340 |

| C-F | ~485 |

Note: These are average values and can vary based on the specific molecular environment.

The functionalization of the aryl halide moieties in this compound can proceed through several mechanisms, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions: This is the most common and versatile method for functionalizing aryl halides. Reactions like the Suzuki, Heck, and Sonogashira couplings proceed via a catalytic cycle involving a palladium complex. youtube.comyoutube.comorganic-chemistry.org The cycle typically consists of three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond. Due to the lower bond energy, this step is much faster for the C-I bond than for the C-Br bond, providing the basis for selectivity. harvard.edu

Transmetalation (for Suzuki, etc.) or Alkene Insertion (for Heck): A second organic group is transferred to the palladium center from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) or an alkene coordinates and inserts. youtube.comorganic-chemistry.org

Reductive Elimination: The two organic fragments are coupled, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst. youtube.com

For this compound, a Suzuki coupling with an arylboronic acid would be expected to selectively form a C(aryl)-C(iodo) bond, yielding a 2-aryl-3-bromoacetophenone derivative. nih.gov

Nucleophilic Aromatic Substitution (SNAr): While less common for simple aryl halides, the SNAr mechanism can occur if the aromatic ring is sufficiently activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgbyjus.com The acetyl group (-COCH₃) is a moderately strong electron-withdrawing group. In this compound, the iodine is ortho to the acetyl group, which can stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby activating the C-I bond for nucleophilic attack. byjus.com The bromine is meta to the acetyl group, so it receives significantly less activation. This provides another potential avenue for selective functionalization, favoring displacement of the iodide. The reaction proceeds in two steps: addition of the nucleophile to form a tetrahedral intermediate, followed by elimination of the halide. libretexts.org

Aromatic ketones are well-known to undergo a variety of photochemical reactions upon absorption of UV light. For this compound, several photoinduced pathways are conceivable. The primary photochemical process for many halogenated aromatic compounds is the homolytic cleavage of the carbon-halogen bond. researchgate.net Given the bond energies, the C-I bond is the most likely to undergo homolysis to form an aryl radical and an iodine radical.

This aryl radical can then participate in several subsequent reactions:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or another molecule, leading to the debrominated product, 1-(3-bromophenyl)ethanone.

Radical Coupling: It can couple with other radicals present in the solution.

Additionally, aromatic ketones like acetophenone can undergo Norrish-type reactions. sciepub.com For instance, the excited triplet state of the ketone could participate in intermolecular hydrogen atom abstraction. Photoenolization is another characteristic reaction of ortho-alkylated aromatic ketones, which can lead to cycloaddition reactions. flinders.edu.au While the primary photoreaction for this specific dihalo-ketone would likely involve C-I bond cleavage, these other ketone-centered photochemical pathways could also be competing processes. researchgate.net

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structural details of organic molecules in solution. For 1-(3-Bromo-2-iodophenyl)ethanone, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign all proton and carbon signals unequivocally.

Comprehensive ¹H and ¹³C NMR Spectral Assignment for Dihaloaryl Ethanones

The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic protons and the methyl protons of the ethanone (B97240) group. The chemical shifts of the aromatic protons are influenced by the anisotropic effects and electronegativity of the bromine and iodine substituents. nih.gov Generally, protons ortho to the carbonyl group are deshielded and appear at a lower field. The methyl protons typically appear as a sharp singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org The carbonyl carbon is readily identified by its characteristic downfield chemical shift, typically in the range of 190-200 ppm. libretexts.orgoregonstate.edu The aromatic carbons exhibit signals in the aromatic region (approximately 120-140 ppm), with their precise shifts influenced by the attached halogens. The carbon of the methyl group appears at a much higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~195-200 |

| CH₃ | ~2.5-2.7 | ~30 |

| Ar-H | ~7.2-8.0 | - |

| Ar-C | - | ~125-145 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

To definitively assign the proton and carbon signals, two-dimensional NMR experiments are crucial. youtube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. libretexts.org For this compound, COSY would show correlations between the vicinal aromatic protons, helping to establish their connectivity on the phenyl ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms (¹JCH). youtube.com It allows for the unambiguous assignment of each protonated aromatic carbon by linking its ¹H signal to its corresponding ¹³C signal. youtube.com The methyl proton singlet would correlate with the methyl carbon signal.

Chemical Shift Anisotropy and Coupling Constant Analysis in Halogenated Systems

The presence of heavy halogens like bromine and iodine significantly impacts the NMR parameters.

Chemical Shift Anisotropy (CSA) : The electronic environment around a nucleus in a molecule is not uniform, leading to chemical shift anisotropy. protein-nmr.org.uk In solution NMR, rapid molecular tumbling averages this effect to a single isotropic chemical shift. protein-nmr.org.uk However, the large electron clouds of bromine and iodine create significant anisotropic effects that influence the chemical shifts of nearby nuclei, particularly the aromatic protons and carbons. nih.govmodgraph.co.ukpsu.edu These effects are dependent on the orientation of the C-X (X=Br, I) bond with respect to the magnetic field. nih.govmodgraph.co.uk

Coupling Constant Analysis : Scalar coupling constants (J-couplings) provide valuable information about the bonding and spatial relationships between nuclei. acs.org In halogenated aromatic systems, the magnitude of proton-proton coupling constants (³JHH) can help confirm the relative positions of the aromatic protons. Furthermore, the coupling between carbon and hydrogen nuclei (nJCH) can be observed in high-resolution spectra and 2D experiments. Relativistic effects can become significant for heavier halogens like iodine, influencing spin-orbit contributions to the coupling constants. acs.orgnih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Vibrational Analysis of Carbonyl (C=O) and Halogen-Aryl Bonds

Carbonyl (C=O) Stretching : The carbonyl group (C=O) of a ketone exhibits a strong, characteristic absorption band in the IR spectrum. spectroscopyonline.comlibretexts.org For aromatic ketones, this band typically appears in the region of 1685-1705 cm⁻¹. libretexts.orguniroma1.it Conjugation with the aromatic ring slightly lowers the frequency compared to a saturated ketone. libretexts.orgblogspot.com The exact position can be influenced by the electronic effects of the halogen substituents.

Halogen-Aryl (C-X) Bonds : The stretching vibrations of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds are also observable in the IR and Raman spectra. These vibrations occur in the fingerprint region of the spectrum, typically at lower frequencies. C-Br stretches are generally found in the 600-500 cm⁻¹ range, while C-I stretches appear at even lower wavenumbers, often below 500 cm⁻¹.

Confirmation of Characteristic Functional Group Presence

The IR spectrum of this compound would be expected to show a combination of characteristic absorptions that confirm its structure. utexas.edulibretexts.org

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Aromatic) | Stretching | 3100-3000 | Medium-Weak |

| C-H (Methyl) | Stretching | 2950-2850 | Medium-Weak |

| C=O (Aryl Ketone) | Stretching | 1705-1685 | Strong |

| C=C (Aromatic) | Stretching | 1600-1450 | Medium-Weak |

| C-Br | Stretching | 600-500 | Medium-Strong |

| C-I | Stretching | <500 | Medium-Strong |

The presence of a strong band around 1690 cm⁻¹ is a clear indicator of the aryl ketone functionality. libretexts.orglibretexts.org The bands in the fingerprint region corresponding to C-Br and C-I stretches, along with the aromatic C-H and C=C vibrations, would collectively provide strong evidence for the proposed structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of fragment ions, MS offers deep insights into the molecule's composition and connectivity.

Predicted collision cross-section (CCS) values, which are related to the ion's shape and size in the gas phase, have been computed for various adducts of 1-(4-bromo-2-iodophenyl)ethanone, a structural isomer. These predictions offer a theoretical basis for the identification of the compound in ion mobility-mass spectrometry experiments. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for Adducts of 1-(4-bromo-2-iodophenyl)ethanone

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 324.87198 | 144.2 |

| [M+Na]+ | 346.85392 | 149.8 |

| [M-H]- | 322.85742 | 144.2 |

| [M+NH4]+ | 341.89852 | 161.8 |

| [M+K]+ | 362.82786 | 145.1 |

| [M+H-H2O]+ | 306.86196 | 141.1 |

| [M+HCOO]- | 368.86290 | 160.9 |

| [M+CH3COO]- | 382.87855 | 193.8 |

| [M+Na-2H]- | 344.83937 | 139.5 |

| [M]+ | 323.86415 | 159.7 |

| [M]- | 323.86525 | 159.7 |

Data sourced from PubChemLite, based on CCSbase predictions. uni.lu

Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of a selected precursor ion, are instrumental in deducing the structure of a molecule. For this compound, the fragmentation patterns can be predicted based on the known behavior of ketones and halogenated aromatic compounds.

Common fragmentation patterns for ketones include alpha-cleavage and the McLafferty rearrangement. youtube.com In the case of this compound, alpha-cleavage would involve the breaking of the bond between the carbonyl carbon and the adjacent methyl group or the phenyl ring. The presence of bromine and iodine isotopes (79Br/81Br and 127I) would result in characteristic isotopic patterns for fragments containing these halogens, aiding in their identification.

The fragmentation of the aromatic ring would likely involve the loss of the halogen atoms (Br or I) or the carbonyl group. The relative bond strengths (C-I < C-Br) suggest that the initial loss of an iodine radical or a bromine radical is a probable fragmentation pathway.

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into bond lengths, bond angles, and intermolecular interactions.

Specific X-ray crystallographic data for this compound is not available in the reviewed scientific literature. However, the conformational preferences of this molecule can be inferred from studies on structurally related compounds.

For instance, the conformational analysis of other ortho-substituted phenyl ketones reveals that the orientation of the acetyl group relative to the phenyl ring is influenced by the steric and electronic nature of the ortho-substituent. nih.govresearchgate.net In ortho-iodophenyl ketones, the bulky iodine atom is expected to cause significant steric hindrance, likely forcing the acetyl group to be non-coplanar with the phenyl ring to minimize steric strain. researchgate.net Computational modeling of halogenated ketones has been used to determine their conformational preferences, and these theoretical approaches could be applied to this compound to predict its most stable conformation in the absence of experimental data. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intricacies of molecular systems. DFT methods are well-suited for studying substituted aromatic compounds, offering a balance between computational cost and accuracy for predicting geometries, energies, and electronic properties. researchgate.net

A DFT analysis of 1-(3-bromo-2-iodophenyl)ethanone would reveal the distribution of electron density and the nature of the chemical bonds within the molecule. The presence of two different halogen atoms (bromine and iodine) and an electron-withdrawing acetyl group on the phenyl ring creates a complex electronic environment.

Theoretical studies on related bromoacetophenones have shown that the position of the halogen substituent significantly influences the electronic properties of the molecule. researchgate.net For this compound, calculations would elucidate:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron-rich and electron-poor regions of the molecule, highlighting the electrophilic nature of the carbonyl carbon and the regions of negative potential around the halogen and oxygen atoms.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide information on charge distribution, revealing the partial charges on each atom and quantifying the electron-withdrawing effects of the substituents.

Bonding Characteristics: The nature of the C-Br and C-I bonds can be analyzed, including their polarity and strength, which is crucial for understanding their potential to act as leaving groups in nucleophilic substitution reactions. For iodine-containing compounds, relativistic effects may be considered for higher accuracy in calculations. bohrium.comrsc.org

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to predict the reactivity of a molecule. cuny.edu The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for predicting how a molecule will interact with other chemical species.

For this compound, DFT calculations would determine the energies of the HOMO and LUMO and the HOMO-LUMO energy gap.

HOMO: As the orbital containing the most available electrons, the HOMO's energy level is related to the molecule's ability to donate electrons (nucleophilicity).

LUMO: As the lowest energy empty orbital, the LUMO's energy level indicates the molecule's ability to accept electrons (electrophilicity). The carbonyl group and the carbon atoms attached to the halogens are expected to be significant contributors to the LUMO.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net

Table 1: Conceptual FMO Analysis for this compound

| Orbital | Significance | Predicted Characteristics for this compound |

| HOMO | Represents the site of nucleophilic character. | Likely localized on the phenyl ring and the lone pairs of the halogen atoms. Its energy indicates the ionization potential. |

| LUMO | Represents the site of electrophilic character. | Expected to be centered on the acetyl group and the antibonding orbitals of the C-Br and C-I bonds, indicating sites for nucleophilic attack. |

| Energy Gap | Correlates with chemical reactivity and stability. | The electron-withdrawing substituents are expected to lower the LUMO energy, potentially leading to a smaller gap and increased reactivity compared to unsubstituted acetophenone (B1666503). |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the detailed steps of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction mechanism can be constructed. cuny.edu

While specific catalytic cycles involving this compound are not detailed in the available literature, computational methods could be used to explore its reactivity in hypothetical or known catalytic processes, such as cross-coupling reactions. Such an analysis would involve:

Geometry Optimization: Calculating the lowest-energy structures of all species in the catalytic cycle.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products. This structure represents the highest energy barrier of the reaction step.

Frequency Calculations: Confirming the nature of the stationary points (minima for stable species, first-order saddle point for transition states) and obtaining zero-point vibrational energies to refine the energetics.

This process allows for the comparison of different possible mechanistic pathways to determine the most energetically favorable route.

Reactions involving halogenated aromatic compounds can sometimes proceed through radical intermediates or via single electron transfer (SET) mechanisms. Computational studies can provide significant insights into these pathways. If this compound were to participate in such a reaction, DFT calculations (often using an unrestricted formalism like U-B3LYP) could be employed to:

Characterize Radical Intermediates: Optimize the geometry of any proposed radical species and analyze its spin density distribution. The spin density indicates where the unpaired electron is most likely located, which is crucial for understanding the radical's reactivity.

Model SET Processes: Investigate the feasibility of an electron transfer from a donor to this compound to form a radical anion, which could then undergo fragmentation (e.g., loss of a halide ion).

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure of a molecule is critical to its reactivity. For this compound, the proximity of the bulky iodine atom and the acetyl group in ortho positions suggests that steric hindrance will play a significant role in determining the molecule's preferred conformation.

A computational conformational analysis would involve calculating the energy of the molecule as a function of the dihedral angle of the acetyl group relative to the phenyl ring. This would identify the most stable (lowest energy) conformation and the energy barriers to rotation. Such studies have been performed on other substituted acetophenones to determine their conformational stability. nih.gov

Furthermore, stereoelectronic effects, which describe how orbital overlap influences molecular geometry and reactivity, would be at play. The orientation of the C-Br and C-I bonds relative to the π-system of the ring and the orbitals of the acetyl group could influence the molecule's electronic properties and its interaction with other reagents. A detailed computational study would be necessary to parse these complex interactions.

Influence of Halogen Atoms on Molecular Conformation and Reactivity

The conformational landscape and reactivity of this compound are profoundly influenced by the electronic and steric properties of the bromine and iodine atoms. The presence of these halogens on the phenyl ring introduces a complex interplay of inductive effects, hyperconjugation, and steric hindrance, which collectively shape the molecule's behavior.

Theoretical studies on related halogenated systems reveal that halogen atoms can significantly alter the stability of different conformations. For instance, in halogenated ethanes, the rotational barrier around the carbon-carbon single bond is a key determinant of conformational preference. While one might expect larger halogens to create a higher rotational barrier due to increased steric bulk, the reality is more nuanced. As the size of the halogen atom increases from chlorine to iodine, the carbon-halogen bond length also increases. This elongation of the bond can mitigate the expected increase in steric repulsion, leading to surprisingly similar rotational energy barriers among different haloethanes. researchgate.net This principle suggests that in this compound, the conformational arrangement of the acetyl group relative to the halogenated phenyl ring is a delicate balance between the steric demands of the iodine and bromine atoms and the electronic interactions they introduce.

Furthermore, the electronic nature of the halogen substituents plays a critical role in the molecule's reactivity. Halogen atoms exert a strong inductive effect, withdrawing electron density from the aromatic ring and influencing the electrophilicity of the carbonyl carbon. This electron-withdrawing character can be a determining factor in how the molecule interacts with nucleophiles or participates in reactions. Computational models, such as those employing Density Functional Theory (DFT), allow for the detailed analysis of the electron density distribution and electrostatic potential, providing a quantitative measure of these electronic influences. In analogous systems, the substitution of a hydrogen atom with a fluorine atom has been shown to produce significant changes in the molecular electrostatic potential, a consequence of the high electronegativity of fluorine which attracts electron density from across the molecule. bldpharm.com A similar, albeit less pronounced, effect would be anticipated for the bromine and iodine atoms in this compound.

Non-covalent interactions, such as halogen bonding, are also a key consideration in the conformational analysis of halogenated compounds. These interactions, where a halogen atom acts as an electrophilic species (a "σ-hole"), can influence both intramolecular and intermolecular organization. nih.gov In the context of this compound, intramolecular halogen bonding between the iodine or bromine and the carbonyl oxygen could potentially stabilize certain conformations, further influencing the molecule's ground state geometry.

To illustrate the interplay of these factors, consider the following hypothetical data table, which outlines the kind of parameters computational studies would seek to determine for this compound and its analogs.

| Compound | Dihedral Angle (C-C-C=O) | Rotational Energy Barrier (kcal/mol) | C-Br Bond Length (Å) | C-I Bond Length (Å) |

| 1-(3-Bromophenyl)ethanone | Data not available | Data not available | Data not available | N/A |

| 1-(2-Iodophenyl)ethanone | Data not available | Data not available | N/A | Data not available |

| This compound | Data not available | Data not available | Data not available | Data not available |

This table represents a template for the types of data that would be generated through computational analysis. The values are currently unavailable in the public literature.

Ground State Distortion and Its Impact on Reaction Barriers

The concept of ground state distortion refers to the deviation of a molecule's preferred conformation from an idealized, low-energy geometry due to internal steric or electronic strains. In this compound, the presence of a bulky iodine atom in the ortho position relative to the acetyl group is a major source of such distortion. This steric clash forces the acetyl group out of the plane of the aromatic ring, a phenomenon that has significant consequences for the molecule's reactivity and the energy barriers of its reactions.

Theoretical studies on ortho-substituted systems have demonstrated that steric hindrance can be a dominant factor in determining reaction pathways. For example, in palladium-catalyzed aryl-aryl coupling reactions, the presence of an ortho substituent can favor one reaction mechanism over another by raising the energy of a particular transition state. sigmaaldrich.com In the case of this compound, the ground state is already destabilized by the steric repulsion between the ortho-iodine and the acetyl group. This pre-existing strain can lower the activation energy required to reach a transition state, as some of the necessary structural distortion is already present in the ground state.

The rotation of the acetyl group is a key conformational process in acetophenones. In an unsubstituted acetophenone, the acetyl group is largely coplanar with the phenyl ring to maximize conjugation. However, the ortho-iodine in this compound disrupts this planarity. The energy required to rotate the acetyl group is known as the rotational barrier. The magnitude of this barrier is a direct reflection of the steric and electronic interactions at play.

Intramolecular hydrogen bonding is another factor that can significantly influence rotational barriers and stabilize transition states. While not a classic hydrogen bond, a weak interaction between one of the methyl hydrogens of the acetyl group and the ortho-iodine could potentially influence the conformational energetics. Studies on biaryl systems have shown that intramolecular hydrogen bonds can lower rotational barriers by stabilizing the transition state. cymitquimica.com A similar principle could apply to the non-covalent interactions within this compound.

The impact of ground state distortion on reaction barriers can be summarized in the following conceptual data table:

| System | Ground State Dihedral Angle (C-C-C=O) | Calculated Reaction Barrier (kcal/mol) | Key Influencing Factor |

| Unsubstituted Acetophenone | ~0° | Higher | Conjugation |

| ortho-Substituted Acetophenone | >0° | Lower | Steric Hindrance/Ground State Destabilization |

| This compound | Data not available | Data not available | Significant steric hindrance from ortho-iodine |

This table illustrates the expected trends based on theoretical principles. Specific values for this compound are not available.

Synthetic Applications and Derivatization Strategies

A Gateway to Heterocyclic Systems

The strategic placement of reactive functional groups makes 1-(3-bromo-2-iodophenyl)ethanone a competent precursor for the synthesis of various heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science.

Crafting Benzothiazoles and Related Nitrogen/Sulfur Heterocycles

Benzothiazoles are a prominent class of heterocyclic compounds with a wide array of biological activities. mdpi.com The synthesis of benzothiazoles often involves the condensation of a 2-aminothiophenol (B119425) with a carbonyl compound or its derivative. While direct condensation of this compound with 2-aminothiophenol is a plausible route, modern synthetic strategies often employ a preliminary conversion of the ketone to a more reactive intermediate.

One common approach involves the reaction of an α-haloketone with a thioamide. Although specific examples with this compound are not prevalent in the literature, the general Hantzsch thiazole (B1198619) synthesis provides a blueprint. The acetyl group of this compound can be first α-brominated to yield 2-bromo-1-(3-bromo-2-iodophenyl)ethanone. This α-bromoketone can then react with a thioamide, such as thiobenzamide, to construct the thiazole ring. Subsequent intramolecular cyclization, potentially via a copper- or palladium-catalyzed C-S bond formation, would lead to the desired benzothiazole (B30560) scaffold. The development of greener and more efficient methods for benzothiazole synthesis is an active area of research, with approaches utilizing microwave irradiation or eco-friendly catalysts. mdpi.comresearchgate.netchemrxiv.orgarkat-usa.org

Forging Furan (B31954) and Chromane (B1220400) Scaffolds

Furan and chromane moieties are integral components of many natural products and pharmacologically active compounds. The synthesis of these oxygen-containing heterocycles can be approached using this compound as a starting material, primarily by leveraging palladium-catalyzed cross-coupling reactions.

The Paal-Knorr furan synthesis, a classical method, involves the dehydration of a 1,4-dicarbonyl compound. To utilize this compound in such a strategy, it would first need to be converted into a suitable 1,4-dicarbonyl precursor. A more contemporary and versatile approach is the Larock annulation, which involves the palladium-catalyzed reaction of an o-haloaryl ketone with an alkyne. In the case of this compound, a Sonogashira coupling could be selectively performed at the more reactive iodine-bearing position with a terminal alkyne. nih.govorganic-chemistry.orgresearchgate.net Subsequent intramolecular cyclization of the resulting 2-alkynyl-3-bromophenyl ketone, potentially promoted by a base or a transition metal catalyst, would furnish the furan ring. The regioselectivity of the initial Sonogashira coupling is a key consideration in this synthetic sequence.

The synthesis of chromane derivatives can be envisioned through a pathway involving the reaction of this compound with a phenol. This could proceed via an initial O-arylation, followed by an intramolecular aldol-type reaction and subsequent cyclization. Alternatively, a more modern approach would involve a palladium-catalyzed intramolecular C-O bond formation from a suitably functionalized precursor derived from the starting ketone.

A Precursor for Tailored Aromatic Compounds

The differential reactivity of the bromine and iodine substituents on the aromatic ring of this compound provides a powerful tool for the regioselective introduction of various functional groups, leading to a diverse array of substituted aromatic compounds.

Mastering Chemo- and Regioselective Functionalization

The distinct electronic and steric environments of the bromine and iodine atoms in this compound allow for selective transformations, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions. The carbon-iodine bond is generally more reactive towards oxidative addition to palladium(0) than the carbon-bromine bond. This difference in reactivity enables the selective functionalization at the C-2 position.

For instance, a Sonogashira coupling with a terminal alkyne can be performed with high regioselectivity at the iodo-substituted position, leaving the bromo substituent intact for subsequent transformations. nih.govrsc.orgrsc.org Similarly, a Suzuki coupling with a boronic acid can be directed to the C-2 position under carefully controlled conditions. rsc.org This stepwise functionalization allows for the introduction of different substituents at specific positions on the aromatic ring, providing access to a wide range of polysubstituted aromatic ketones.

| Reaction | Catalyst/Reagents | Selective Position | Product Type |

| Sonogashira Coupling | Pd catalyst, Cu co-catalyst, base | C-I | 2-Alkynyl-3-bromophenyl ketone |

| Suzuki Coupling | Pd catalyst, base | C-I | 2-Aryl-3-bromophenyl ketone |

Synthesizing α,α-Dihaloketones and Their Congeners

The acetyl group of this compound is a versatile handle for further functionalization, particularly for the synthesis of α,α-dihaloketones. These compounds are valuable intermediates in their own right, serving as precursors for various heterocyclic and carbocyclic systems.

The α-position of the ketone can be readily halogenated under various conditions. For example, treatment with bromine in acetic acid or with N-bromosuccinimide (NBS) can introduce one or two bromine atoms at the α-carbon. mdpi.com Similarly, chlorination can be achieved using reagents like sulfuryl chloride or N-chlorosuccinimide (NCS). The synthesis of α,α-dibromo- or α,α-dichloro-1-(3-bromo-2-iodophenyl)ethanone provides a highly functionalized building block for further synthetic elaborations. rsc.orggoogle.comresearchgate.net

| Starting Material | Reagents | Product |

| This compound | Br₂, HOAc or NBS | 2-Bromo-1-(3-bromo-2-iodophenyl)ethanone |

| This compound | Excess Br₂ or NBS | 2,2-Dibromo-1-(3-bromo-2-iodophenyl)ethanone |

| This compound | SO₂Cl₂ or NCS | 2-Chloro-1-(3-bromo-2-iodophenyl)ethanone |

| This compound | Excess SO₂Cl₂ or NCS | 2,2-Dichloro-1-(3-bromo-2-iodophenyl)ethanone |

A Tool for Constructing Complex Molecular Architectures

The academic relevance of this compound extends to its potential application in the synthesis of complex natural products and drug scaffolds. The ability to perform sequential and regioselective cross-coupling reactions, coupled with the reactivity of the ketone functionality, makes it an attractive starting point for the assembly of intricate molecular frameworks.

While specific total syntheses employing this particular ketone are not widely reported, its structural motifs are present in various biologically active molecules. For instance, the dihalogenated phenyl moiety can be found in certain marine natural products and synthetic compounds with anticancer or anti-inflammatory properties. The synthetic strategies outlined above, such as the construction of fused heterocyclic systems and the regioselective introduction of diverse substituents, highlight the potential of this compound as a key building block in the development of novel therapeutic agents and complex organic materials. Its utility in fragment-based drug discovery and in the generation of compound libraries for high-throughput screening further underscores its importance in modern chemical research.

Future Research Directions

Development of Highly Selective and Sustainable Synthetic Methodologies for Ortho-Dihaloaryl Ketones

The synthesis of ortho-dihaloaryl ketones, particularly those with two different halogens, is often challenging, requiring multi-step procedures that may lack regioselectivity and sustainability. Future research should prioritize the development of more direct, selective, and environmentally benign synthetic routes.

A significant area for advancement lies in the directed ortho-halogenation of aryl ketones. While methods for the ortho-halogenation of various aromatic compounds using directing groups have been developed, achieving selective dihalogenation with two different halogens in a single pot or a streamlined sequence remains a formidable task. Palladium-catalyzed C-H activation, for instance, has been used for the ortho-halogenation of arylnitriles and could be adapted for aryl ketones. acs.org Future work could focus on developing catalyst systems that can sequentially or selectively introduce first iodine and then bromine, or vice versa, with high regiocontrol.

Another promising avenue is the exploration of sustainable synthetic practices. This includes the use of greener solvents, such as bio-derived 2-methyltetrahydrofuran (B130290) (2-MeTHF), which has been successfully employed in the flow synthesis of diaryl ketones. nih.gov The development of reusable catalysts, for example, palladium supported on graphitic carbon nitride (Pd/g-C3N4), for carbonylative cross-coupling reactions also represents a step towards more sustainable processes. acs.org Mechanochemical methods, which reduce or eliminate the need for solvents, are also gaining traction. A solvent-free acyl Suzuki-Miyaura cross-coupling has been shown to be highly chemoselective for the synthesis of ketones. nih.gov

| Synthetic Approach | Key Features | Potential for Ortho-Dihaloaryl Ketones |

| Directed C-H Halogenation | Utilizes a directing group to install halogens at the ortho position. | Development of catalysts for selective sequential di-halogenation. |

| Sustainable Solvents | Employs environmentally friendly solvents like 2-MeTHF. | Greener synthesis of ortho-dihaloaryl ketone precursors. |

| Heterogeneous Catalysis | Uses reusable catalysts such as Pd/g-C3N4. | Reduced catalyst waste and cost in multi-step syntheses. |

| Mechanochemistry | Solvent-free or low-solvent reaction conditions. | Environmentally friendly and potentially more efficient synthesis. |

Exploration of Novel Reactivity Modes and Mechanistic Insights

The distinct electronic properties and bond strengths of the C-I and C-Br bonds in molecules like 1-(3-Bromo-2-iodophenyl)ethanone are ripe for exploitation in selective chemical transformations. The C-I bond is generally weaker and more readily undergoes oxidative addition in palladium-catalyzed cross-coupling reactions compared to the C-Br bond. reddit.comdoubtnut.com This reactivity difference is a cornerstone for developing highly selective sequential functionalization strategies.

Future research should systematically explore the selective cross-coupling of the C-I bond in the presence of the C-Br bond. This could involve a wide array of coupling partners in reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. The subsequent functionalization of the remaining C-Br bond would then allow for the rapid construction of complex, multi-substituted aromatic structures from a single, readily accessible building block.

A deeper mechanistic understanding of these selective transformations is paramount. Detailed kinetic and computational studies can elucidate the factors governing the chemoselectivity of the catalyst for one halogen over the other. Such studies could investigate the influence of ligands, solvents, and reaction temperatures on the selectivity of the oxidative addition step. For example, the use of specific phosphine (B1218219) ligands has been shown to control the regioselectivity in the cross-coupling of dibromoaryl ethers. rsc.org Understanding these subtleties will enable the rational design of more efficient and selective catalytic systems.

Furthermore, the interplay between the ortho-substituents could lead to novel reactivity. The steric hindrance and electronic effects of the acetyl group and the two halogens could be harnessed to control the conformation of the molecule and influence the outcome of reactions at the ketone or the aromatic ring.

| Reaction Type | Focus Area | Potential Outcome |

| Sequential Cross-Coupling | Selective functionalization of the C-I bond, followed by the C-Br bond. | Rapid assembly of complex polysubstituted aromatic compounds. |

| Mechanistic Studies | Kinetic and computational analysis of selective C-X bond activation. | Rational design of highly selective catalysts and reaction conditions. |

| Novel Transformations | Exploration of reactions influenced by the unique steric and electronic environment. | Discovery of new synthetic methodologies and molecular architectures. |

Integration with Advanced Automation and Flow Chemistry for Scalable Synthesis

To transition ortho-dihaloaryl ketones from laboratory curiosities to readily available building blocks for industrial applications, the development of scalable and automated synthetic methods is essential. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity. nih.govrsc.org

Future research should focus on adapting and optimizing the synthesis of this compound and its analogs for continuous flow systems. This could involve the flow-based generation of organometallic reagents, such as Grignard or organolithium species, followed by their reaction with appropriate acylating agents in a continuous stream. nih.govnih.gov The integration of in-line purification and analysis would further streamline the process, enabling on-demand synthesis of the target compounds.

The development of automated platforms for reaction optimization and library synthesis is another key area. High-throughput experimentation can rapidly screen a wide range of catalysts, ligands, and reaction conditions to identify the optimal parameters for the selective synthesis and subsequent functionalization of ortho-dihaloaryl ketones. This would accelerate the discovery of new derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science.

The scalability of these processes is a critical consideration. Demonstrating the synthesis of these compounds on a gram or even kilogram scale using flow reactors would be a significant step towards their commercial viability. nih.gov The ability to safely handle potentially hazardous reagents and intermediates in a closed-loop flow system is a major advantage for large-scale production.

| Technology | Application | Benefit |

| Flow Chemistry | Continuous synthesis of ortho-dihaloaryl ketones and their derivatives. | Improved safety, scalability, and efficiency. |

| Automated Reaction Optimization | High-throughput screening of reaction conditions. | Rapid identification of optimal synthetic protocols. |

| In-line Analysis and Purification | Real-time monitoring and purification of the product stream. | Enhanced process control and product purity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.